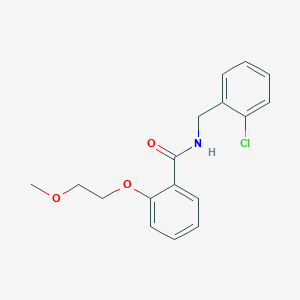![molecular formula C18H23N3O2S B267349 N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea](/img/structure/B267349.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Specifically, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the modulation of immune function, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for cancer cells, making it an ideal candidate for targeted therapies. However, one of the limitations of using N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea. One promising area of investigation involves the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea and to identify potential drug targets for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea involves a multi-step process that begins with the reaction of 4-aminobenzoyl azide with cyclopropyl isocyanate to form a key intermediate. This intermediate is then reacted with 1-azepanecarboxylic acid to form the final product, N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea has potent anti-tumor activity and can induce apoptosis in cancer cells.
Eigenschaften
Produktname |
N-[4-(1-azepanylcarbonyl)phenyl]-N'-(cyclopropylcarbonyl)thiourea |
|---|---|
Molekularformel |
C18H23N3O2S |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
N-[[4-(azepane-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H23N3O2S/c22-16(13-5-6-13)20-18(24)19-15-9-7-14(8-10-15)17(23)21-11-3-1-2-4-12-21/h7-10,13H,1-6,11-12H2,(H2,19,20,22,24) |
InChI-Schlüssel |
TXOUKFKSKANIGF-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)
![2,4-diethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267267.png)
![3-[(3-ethoxybenzoyl)amino]-N,N-diethylbenzamide](/img/structure/B267269.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)
![N-(4-methoxybenzyl)-4-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B267274.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267275.png)
![N-{3-[(butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267280.png)
![Methyl 4-{[2-(1-pyrrolidinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B267281.png)
![N-{3-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267282.png)

![3-ethoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267285.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
![N-[3-(acetylamino)phenyl]-4-(2-ethoxyethoxy)benzamide](/img/structure/B267289.png)
![2-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B267291.png)